molecular formula C9H9N3O4 B11477760 (2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid

(2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid

Cat. No.: B11477760
M. Wt: 223.19 g/mol
InChI Key: PPAVTCINPRSTRF-XFFZJAGNSA-N
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Description

(2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes both hydroxyimino and carbamimidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with hydroxylamine to form the intermediate N-phenylcarbamimidoyl hydroxylamine. This intermediate is then reacted with glyoxylic acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of nitriles and oximes.

    Reduction: Formation of amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer chains, leading to materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which (2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID exerts its effects involves interactions with various molecular targets. The hydroxyimino and carbamimidoyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyphthalimide: Similar in having a hydroxyimino group.

    Phenylhydroxylamine: Contains a phenyl group and a hydroxylamine moiety.

    Glyoxylic Acid Derivatives: Structurally related due to the presence of glyoxylic acid.

Uniqueness

(2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

(2Z)-3-(hydroxyamino)-2-hydroxyimino-3-phenyliminopropanoic acid

InChI

InChI=1S/C9H9N3O4/c13-9(14)7(11-15)8(12-16)10-6-4-2-1-3-5-6/h1-5,15-16H,(H,10,12)(H,13,14)/b11-7-

InChI Key

PPAVTCINPRSTRF-XFFZJAGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C(/C(=N/O)/C(=O)O)NO

Canonical SMILES

C1=CC=C(C=C1)N=C(C(=NO)C(=O)O)NO

Origin of Product

United States

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